Stereochemistry-Driven Flavor Intensity: Cis-Isomer vs. Racemic Mixture
The commercial product is a racemic mixture of cis- and trans-diastereomers. Separation of the cis-component yields a material that exhibits a 'much more intense and finer flavour' than the standard mixture of isomers [1].
| Evidence Dimension | Flavor intensity and quality |
|---|---|
| Target Compound Data | Isolated cis-isomer |
| Comparator Or Baseline | Standard racemic mixture of cis/trans isomers |
| Quantified Difference | Qualitatively assessed as 'much more intense and finer flavour' |
| Conditions | Sensory evaluation (no specific panel details provided in abstract) |
Why This Matters
This indicates that the sensory performance of this compound is directly tied to its stereoisomeric composition, making batch consistency and potential for purified isomers a key procurement consideration for high-value flavor houses.
- [1] Sturm, W. and Mansfeld, H. W. (1974). Über synthetische Aromastoffe. European Food Research and Technology, 154(4), pp.217-222. View Source
